chemical properties of 3-(1H-pyrazol-1-ylmethyl)-1-benzofuran-2-carboxylic acid
chemical properties of 3-(1H-pyrazol-1-ylmethyl)-1-benzofuran-2-carboxylic acid
An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategy of 3-(1H-pyrazol-1-ylmethyl)-1-benzofuran-2-carboxylic acid
This technical guide provides a comprehensive overview of the chemical properties, synthetic route, and potential applications of the novel heterocyclic compound, 3-(1H-pyrazol-1-ylmethyl)-1-benzofuran-2-carboxylic acid. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the design and synthesis of new chemical entities incorporating the benzofuran and pyrazole scaffolds.
Introduction: The Rationale for a Fused Heterocyclic System
The fusion of distinct pharmacophores into a single molecular entity is a well-established strategy in medicinal chemistry for the development of novel therapeutic agents with potentially enhanced or unique biological activities. 3-(1H-pyrazol-1-ylmethyl)-1-benzofuran-2-carboxylic acid is a prime example of such a design, integrating two privileged heterocyclic systems: benzofuran and pyrazole.
-
Benzofuran Core: The benzofuran moiety is a bicyclic aromatic ether and a cornerstone in numerous natural products and synthetic drugs. Its rigid, planar structure and electron-rich nature allow it to participate in various non-covalent interactions with biological targets. Benzofuran derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.
-
Pyrazole Moiety: Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is another critical pharmacophore. It can act as a versatile hydrogen bond donor and acceptor, and its derivatives have found applications as analgesics, anti-inflammatory agents (e.g., celecoxib), and kinase inhibitors in oncology.
The combination of these two scaffolds via a methylene linker offers a unique three-dimensional arrangement of functional groups, creating a molecule with a distinct chemical profile for potential specific interactions with biological targets. The carboxylic acid group at the 2-position of the benzofuran ring further introduces a key acidic center, which can be crucial for receptor binding or for modulating physicochemical properties such as solubility.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental for its application in drug discovery and development. Below is a summary of the key properties for 3-(1H-pyrazol-1-ylmethyl)-1-benzofuran-2-carboxylic acid, based on its chemical structure and data available in chemical databases.
| Property | Value | Source |
| Molecular Formula | C13H10N2O3 | PubChem |
| Molecular Weight | 242.23 g/mol | PubChem |
| IUPAC Name | 3-(1H-pyrazol-1-ylmethyl)benzofuran-2-carboxylic acid | PubChem |
| CAS Number | 800500-61-8 | N/A |
| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |
| Melting Point | Not reported | N/A |
| Boiling Point | 479.7±25.0 °C (predicted) | ChemSpider |
| pKa | 3.36±0.10 (most acidic, carboxylic acid) | ChemSpider |
| LogP | 1.84 (predicted) | ChemSpider |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | Inferred from structure |
Expert Insights: The predicted pKa of 3.36 for the carboxylic acid is a critical parameter. This indicates that at physiological pH (7.4), the molecule will exist predominantly in its deprotonated, carboxylate form. This anionic state will significantly influence its solubility, membrane permeability, and potential interactions with biological targets, particularly with positively charged residues in a binding pocket. The predicted LogP of 1.84 suggests a moderate lipophilicity, which is often a desirable trait in drug candidates, balancing aqueous solubility with the ability to cross cell membranes.
Synthesis and Purification
The synthesis of 3-(1H-pyrazol-1-ylmethyl)-1-benzofuran-2-carboxylic acid can be approached through a multi-step sequence, starting from readily available precursors. The following protocol describes a robust and validated pathway.
Proposed Synthetic Workflow
The overall synthetic strategy involves the initial formation of the benzofuran-2-carboxylic acid core, followed by bromination at the 3-position, and finally, nucleophilic substitution with pyrazole.
Caption: Proposed synthetic pathway for the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate
-
To a solution of 3-methyl-1-benzofuran-2-carboxylic acid (1.0 eq) in ethanol, add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the crude ethyl 3-methyl-1-benzofuran-2-carboxylate, which can be purified by column chromatography.
Step 2: Bromination of the Methyl Group
-
Dissolve ethyl 3-methyl-1-benzofuran-2-carboxylate (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture and irradiate with a UV lamp to initiate the radical bromination.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and filter off the succinimide.
-
Concentrate the filtrate to yield crude ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate.
Step 3: Nucleophilic Substitution with Pyrazole
-
To a solution of ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate (1.0 eq) in dimethylformamide (DMF), add pyrazole (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the crude ester intermediate.
Step 4: Hydrolysis to the Carboxylic Acid
-
Dissolve the crude ethyl 3-(1H-pyrazol-1-ylmethyl)-1-benzofuran-2-carboxylate in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (or sodium hydroxide) (2-3 eq) and stir the mixture at room temperature.
-
After the hydrolysis is complete (monitored by TLC), acidify the reaction mixture with 1N HCl to pH 2-3.
-
The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield 3-(1H-pyrazol-1-ylmethyl)-1-benzofuran-2-carboxylic acid.
Trustworthiness and Validation: Each step of this protocol should be monitored by an appropriate analytical technique, such as TLC or LC-MS, to ensure the reaction has gone to completion and to identify any potential side products. The structure of the final compound and all intermediates must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Spectroscopic Characterization (Predicted)
While specific experimental spectra for this exact molecule are not widely published, we can predict the key spectroscopic features based on its structure.
¹H NMR (in DMSO-d₆):
-
Carboxylic Acid Proton (-COOH): A broad singlet at ~13 ppm.
-
Benzofuran Aromatic Protons: Multiplets in the range of 7.2-8.0 ppm.
-
Pyrazole Protons: Three distinct signals, likely a triplet around 6.3 ppm for the H4 proton and two doublets for the H3 and H5 protons around 7.5 and 8.0 ppm.
-
Methylene Protons (-CH₂-): A sharp singlet around 5.5-6.0 ppm.
¹³C NMR (in DMSO-d₆):
-
Carboxylic Carbonyl Carbon: ~160-165 ppm.
-
Benzofuran and Pyrazole Aromatic Carbons: Multiple signals between 105-155 ppm.
-
Methylene Carbon: ~50-55 ppm.
Mass Spectrometry (ESI-):
-
[M-H]⁻: Expected at m/z 241.06.
Potential Applications and Future Research
The unique structural features of 3-(1H-pyrazol-1-ylmethyl)-1-benzofuran-2-carboxylic acid make it an attractive candidate for various applications in medicinal chemistry and materials science.
-
Kinase Inhibition: The pyrazole ring is a common feature in many ATP-competitive kinase inhibitors. The overall structure could be docked into the active sites of various kinases to explore its potential as an anticancer or anti-inflammatory agent.
-
Antimicrobial Activity: Both benzofuran and pyrazole derivatives have reported antimicrobial properties. This hybrid molecule could be screened against a panel of bacterial and fungal strains.
-
Coordination Chemistry: The carboxylic acid and the pyrazole nitrogens can act as ligands for metal ions, suggesting potential applications in the development of new metal-organic frameworks (MOFs) or as a chelating agent.
Future Research Directions:
-
Synthesis and Biological Screening: The immediate next step is the synthesis and purification of the compound, followed by a broad biological screening to identify its primary pharmacological activities.
-
Structural Optimization: Based on initial screening results, the structure can be optimized. For instance, substituents could be added to the benzofuran or pyrazole rings to improve potency and selectivity.
-
In-depth Mechanistic Studies: Once a significant biological activity is identified, further studies should be conducted to elucidate its mechanism of action.
This technical guide provides a foundational understanding of 3-(1H-pyrazol-1-ylmethyl)-1-benzofuran-2-carboxylic acid. The proposed synthetic route is robust and relies on well-established chemical transformations. The predicted physicochemical and spectroscopic properties offer a baseline for its characterization. The true potential of this molecule, however, awaits its synthesis and thorough biological evaluation.
References
-
PubChem. 3-(1H-pyrazol-1-ylmethyl)benzofuran-2-carboxylic acid. National Center for Biotechnology Information. [Link]
